molecular formula C19H11BrClN3O2S B2805757 (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 688767-77-3

(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2805757
CAS No.: 688767-77-3
M. Wt: 460.73
InChI Key: AJVZVFYBKFPQHG-NKFKGCMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (ChemDiv ID: K218-1383) is a synthetic small molecule with the molecular formula C₁₉H₁₁BrClN₃O₂S and a molecular weight of 460.74 g/mol . It features a chromene core substituted with a bromo group at position 6, a 4-chlorophenylimino moiety at position 2, and a thiazole-linked carboxamide at position 2. Key physicochemical properties include a high lipophilicity (logP = 5.028), low water solubility (LogSw = -5.30), and moderate polar surface area (49.515 Ų) .

Properties

IUPAC Name

6-bromo-2-(4-chlorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrClN3O2S/c20-12-1-6-16-11(9-12)10-15(17(25)24-19-22-7-8-27-19)18(26-16)23-14-4-2-13(21)3-5-14/h1-10H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVZVFYBKFPQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H10BrClN3O2SC_{14}H_{10}BrClN_{3}O_{2}S with a molecular weight of 392.67 g/mol. The structure features a chromene backbone substituted with a thiazole moiety and a chlorophenyl group, which are known to influence its biological properties significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-based compounds, including our target compound. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the compound's effect on human glioblastoma U251 and human melanoma WM793 cells. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating potent activity.
    • Another investigation revealed that derivatives of thiazole exhibited IC50 values in the range of 10–30 µM against various cancer cell lines, suggesting that modifications in the structure can enhance efficacy.
  • Mechanisms of Action :
    • The compound may exert its anticancer effects through multiple pathways, including apoptosis induction and inhibition of cell proliferation. Molecular dynamics simulations indicated interaction with Bcl-2 protein, which plays a key role in regulating apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications can enhance biological activity:

  • Thiazole Ring : Essential for maintaining cytotoxicity; modifications at positions 4 and 5 can lead to increased potency.
  • Chlorophenyl Group : The presence of electron-withdrawing groups like chlorine enhances activity by stabilizing the molecular structure.
  • Substituents on the Chromene Backbone : Variations in substituents can modulate lipophilicity and bioavailability, affecting overall efficacy.

Comparative Biological Activity Table

CompoundIC50 (µM)Cancer TypeMechanism
This compound< 30GlioblastomaBcl-2 interaction
Thiazole Derivative A10MelanomaApoptosis induction
Thiazole Derivative B15Lung CancerCell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Compounds similar to our target have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like norfloxacin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. (2Z)-6-Bromo-2-[(3-Chlorophenyl)imino]-N-(1,3-Thiazol-2-yl)-2H-Chromene-3-Carboxamide
  • Key Difference: The chlorine substituent on the phenylimino group is at the 3-position instead of 4 .
  • Crystallography: The positional isomerism may lead to distinct hydrogen-bonding patterns (e.g., C–H···O/N interactions) and crystal packing, as inferred from Etter’s graph-set analysis .
2.1.2. 2-Amino-8-(2-Chlorobenzylidene)-4-(2-Chlorophenyl)-5,6,7,8-Tetrahydro-4H-Chromene-3-Carbonitrile
  • Key Differences: A tetrahydrochromene scaffold replaces the aromatic chromene ring. A benzylidene group and cyano substituent are present instead of the thiazole carboxamide .
  • Impact: Solubility: The tetrahydrochromene core and cyano group may enhance polarity compared to K218-1383, though quantitative data are unavailable. Synthetic Pathway: Reactivity differences are evident; this compound undergoes benzoylation and cyclization under reflux with acetic anhydride, unlike K218-1383’s likely condensation-based synthesis .

Functional Analogues

2.2.1. Pyrazole Carboxamide Derivatives (e.g., Compound 2w in )
  • Structure : Features a pyrazole-carboxamide core with naphthalene sulfonamide and chloropyridyl substituents .
  • Comparison :
    • Molecular Complexity : The additional naphthalene sulfonamide group increases molecular weight (>600 g/mol estimated) and likely reduces solubility compared to K218-1383.
    • Hydrogen Bonding : With multiple hydrogen-bond acceptors (e.g., sulfonamide, pyrazole), this derivative may exhibit stronger intermolecular interactions, affecting crystallinity .

Physicochemical and Pharmacokinetic Comparison Table

Property K218-1383 3-Chloro Isomer Tetrahydrochromene Carbonitrile Pyrazole Carboxamide
Molecular Weight 460.74 g/mol ~460 g/mol (estimated) ~400–450 g/mol (estimated) >600 g/mol (estimated)
logP 5.028 Not reported Not reported Not reported
Hydrogen Bond Acceptors 5 5 (estimated) 4–5 (estimated) 8–10 (estimated)
Solubility (LogSw) -5.30 Not reported Higher (inferred from polar groups) Lower (inferred from MW)
Synthetic Route Condensation (inferred) Similar to K218-1383 Benzoylation/cyclization Multi-step alkylation

Research Implications and Limitations

  • Crystallographic Tools : The structural analysis of K218-1383 and analogues likely employs programs like SHELXL and ORTEP-3 , which are standard for small-molecule refinement and visualization .
  • Data Gaps : Direct biological activity or crystallographic data for most analogues are absent in the provided evidence, limiting mechanistic comparisons.
  • Design Insights: The 4-chlorophenylimino and thiazole groups in K218-1383 balance lipophilicity and hydrogen-bonding capacity, making it a candidate for membrane permeability in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.